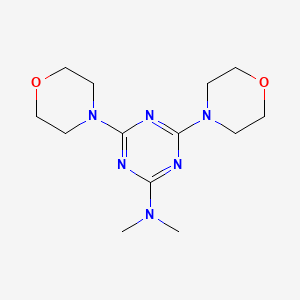2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine
CAS No.:
Cat. No.: VC4906217
Molecular Formula: C13H22N6O2
Molecular Weight: 294.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H22N6O2 |
|---|---|
| Molecular Weight | 294.35 g/mol |
| IUPAC Name | N,N-dimethyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
| Standard InChI | InChI=1S/C13H22N6O2/c1-17(2)11-14-12(18-3-7-20-8-4-18)16-13(15-11)19-5-9-21-10-6-19/h3-10H2,1-2H3 |
| Standard InChI Key | KNOLQAZYWBMVSH-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
| Canonical SMILES | CN(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Introduction
Chemical Structure and Synthesis
Molecular Properties
The compound’s molecular formula is C₁₃H₂₂N₆O₂, with a molecular weight of 294.35 g/mol. Its IUPAC name is N,N-dimethyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine. Key structural features include:
-
A central 1,3,5-triazine ring.
-
Two morpholino groups at positions 4 and 6.
Table 1: Molecular Properties of 2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₂N₆O₂ |
| Molecular Weight | 294.35 g/mol |
| SMILES | CN(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
| Solubility | Not available |
Synthesis Pathways
The synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine):
-
Step 1: Reaction with morpholine at 0–5°C to replace two chlorine atoms.
-
Step 2: Substitution of the remaining chlorine with dimethylamine at elevated temperatures (70–100°C) .
Key Reaction Conditions:
-
Solvents: Acetone, dioxane, or ethyl acetate.
-
Catalysts: Sodium bicarbonate or triethylamine.
Biological Activities
Anticancer Mechanisms
The compound inhibits PI3K/mTOR signaling, critical for tumor proliferation and survival:
-
PI3K Inhibition: Blocks phosphorylation of Akt at Thr308 (IC₅₀ = 8 nM) .
-
mTOR Inhibition: Suppresses phosphorylation of Akt at Ser473 (IC₅₀ < 10 nM) .
In Vivo Efficacy:
-
MDA-361 Xenografts: Intravenous administration (20 mg/kg) induced tumor regression comparable to paclitaxel .
-
Orthotopic H1975 Lung Cancer: Reduced tumor volume by 60% at 10 mg/kg .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| SW620 (Colon) | 8.71 | |
| A549 (Lung) | 9.55 | |
| HeLa (Cervical) | 15.67 | |
| MCF-7 (Breast) | 21.77 |
Additional Pharmacological Effects
-
Monoamine Oxidase Inhibition: Potential application in mood disorders.
-
Antileishmanial Activity: Moderate efficacy against Leishmania promastigotes (IC₅₀ = 12–18 μM) .
Pharmacokinetics and Toxicity
ADME Profiles
Mouse Pharmacokinetics (25 mg/kg IV):
-
Half-life (T₁/₂): 14.4 hours.
-
Clearance (Clₚ): 7 mL/min/kg.
Key Findings:
Toxicity Profile
Structure-Activity Relationships (SAR)
Role of Substituents
-
Morpholino Groups: Enhance hydrogen bonding with PI3K catalytic domains .
-
Dimethylamino Group: Reduces molecular polarity, improving blood-brain barrier penetration .
Analog Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume